2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one is a complex organic compound that features a pyridinone core substituted with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridin-4-one with 3-(1H-indazol-6-yl)-4-methylbenzaldehyde under acidic conditions. This reaction is followed by cyclization and subsequent purification steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one.
Reduction: Formation of 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-indazole derivatives: Compounds with similar indazole moieties.
Pyridinone derivatives: Compounds with similar pyridinone cores.
Uniqueness
2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one is unique due to its combined structural features of both indazole and pyridinone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one |
InChI |
InChI=1S/C19H16N4O2/c1-11-2-5-14(23-10-18(25)17(24)8-19(23)20)7-15(11)12-3-4-13-9-21-22-16(13)6-12/h2-10,25H,20H2,1H3,(H,21,22) |
InChI Key |
DVUASYCMKDXVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C(=O)C=C2N)O)C3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.